molecular formula C9H5ClO3 B2643970 3-Chlorobenzofuran-5-carboxylic acid CAS No. 1379278-90-6

3-Chlorobenzofuran-5-carboxylic acid

Cat. No.: B2643970
CAS No.: 1379278-90-6
M. Wt: 196.59
InChI Key: BUMRVFSXXVNQMM-UHFFFAOYSA-N
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Description

3-Chlorobenzofuran-5-carboxylic acid is an organic compound with the molecular formula C9H5ClO3.

Mechanism of Action

While the specific mechanism of action for 3-Chlorobenzofuran-5-carboxylic acid is not available, benzofuran derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Safety and Hazards

As with any chemical compound, handling 3-Chlorobenzofuran-5-carboxylic acid requires appropriate safety measures. While specific safety data for this compound is not available, similar compounds like 3-Chlorobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The future research directions for 3-Chlorobenzofuran-5-carboxylic acid and its derivatives could involve exploring their potential as antimicrobial agents , developing new synthesis methods , and investigating their potential applications in large-scale production .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chlorobenzofuran-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of chlorinated benzofuran derivatives, which undergo cyclization in the presence of a strong acid or base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in pharmaceuticals and chemical research .

Chemical Reactions Analysis

Types of Reactions

3-Chlorobenzofuran-5-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .

Scientific Research Applications

3-Chlorobenzofuran-5-carboxylic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromobenzofuran-5-carboxylic acid
  • 3-Iodobenzofuran-5-carboxylic acid
  • 3-Fluorobenzofuran-5-carboxylic acid

Uniqueness

3-Chlorobenzofuran-5-carboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

3-chloro-1-benzofuran-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClO3/c10-7-4-13-8-2-1-5(9(11)12)3-6(7)8/h1-4H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMRVFSXXVNQMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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